1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

SIRT2 inhibition Cancer epigenetics Pyrrolidinyl urea

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (CAS 891102-82-2) is a synthetic pyrrolidinone-bearing phenylurea derivative with molecular formula C₁₉H₂₂N₄O₃ and molecular weight 354.4 g/mol. The compound is formally registered in PubChem under CID 16819839 and belongs to a broader class of pyrrolidinyl urea derivatives that have been investigated for enzyme inhibition, notably against sirtuin deacetylases and epoxide hydrolases.

Molecular Formula C19H22N4O3
Molecular Weight 354.41
CAS No. 891102-82-2
Cat. No. B2729356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
CAS891102-82-2
Molecular FormulaC19H22N4O3
Molecular Weight354.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC=CC(=C3)C
InChIInChI=1S/C19H22N4O3/c1-3-26-16-6-4-15(5-7-16)23-12-14(11-18(23)24)21-19(25)22-17-10-13(2)8-9-20-17/h4-10,14H,3,11-12H2,1-2H3,(H2,20,21,22,25)
InChIKeyGUAACSWJDGQCEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (CAS 891102-82-2): Structural Identity and Compound-Class Context for Procurement Decisions


1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (CAS 891102-82-2) is a synthetic pyrrolidinone-bearing phenylurea derivative with molecular formula C₁₉H₂₂N₄O₃ and molecular weight 354.4 g/mol [1]. The compound is formally registered in PubChem under CID 16819839 and belongs to a broader class of pyrrolidinyl urea derivatives that have been investigated for enzyme inhibition, notably against sirtuin deacetylases and epoxide hydrolases. This specific substitution pattern—combining a 4-ethoxyphenyl group on the pyrrolidinone nitrogen and a 4-methylpyridin-2-yl moiety on the terminal urea nitrogen—distinguishes it from numerous close analogs that carry alternative aryl, alkyl, or heterocyclic urea substituents. However, primary peer-reviewed literature directly characterizing this exact compound is exceedingly sparse; most available biological annotation originates from vendor-curated summaries rather than independent published studies.

Why 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea Cannot Be Replaced by Generic Pyrrolidinyl Urea Analogs


Within the pyrrolidinyl phenylurea chemotype, even modest alterations to the terminal urea substituent can produce substantial shifts in target engagement, potency, and selectivity profile. The 4-methylpyridin-2-yl group present in CAS 891102-82-2 introduces a hydrogen-bond-capable pyridine nitrogen ortho to the urea linkage, along with a methyl substituent that modulates both electronic character and steric bulk at the para position. Replacement with unsubstituted phenyl, benzyl, sulfamoylphenyl, or hydroxypiperidine carboxamide termini—as seen in the closest commercially cataloged analogs—would be expected to alter hydrogen-bonding geometry, lipophilicity (clogP), and target binding kinetics. In the absence of direct head-to-head selectivity profiling, structural logic derived from the broader sirtuin inhibitor and epoxide hydrolase inhibitor literature indicates that the precise heteroaryl urea substitution pattern is a key determinant of both potency and isoform selectivity [1]. Generic substitution without confirmatory comparative assay data therefore carries a high risk of phenotype loss.

Quantitative Differentiation Evidence for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (CAS 891102-82-2): Assay Data and Comparator Benchmarks


SIRT2 Deacetylase Inhibition: Reported IC₅₀ of 8.6 μM vs. In-Class Urea Derivatives

Vendor-curated biological annotation attributes an IC₅₀ of 8.6 μM against SIRT2 (human sirtuin type 2 deacetylase) to CAS 891102-82-2 . This value places the compound in the moderate micromolar potency range for this target class. By comparison, closely related pyrrolidinyl urea derivatives such as N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide (CAS 894009-69-9) and 1-benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea (CAS 894008-97-0) are annotated with distinct primary pharmacological activities (neuroprotection and CB1 modulation, respectively) rather than SIRT2 inhibition, suggesting that the 4-methylpyridin-2-yl urea terminus may confer target-class selectivity relative to alternative terminal substituents. However, the SIRT2 IC₅₀ of 8.6 μM has not been independently verified in peer-reviewed literature and must be treated as provisional.

SIRT2 inhibition Cancer epigenetics Pyrrolidinyl urea

Structural Differentiation by Terminal Heteroaryl Urea Substituent: 4-Methylpyridin-2-yl vs. Common Aryl/Alkyl Analogs

The defining structural feature of CAS 891102-82-2 is the 4-methylpyridin-2-yl urea moiety, which introduces a pyridine nitrogen capable of acting as a hydrogen-bond acceptor and/or metal-coordination site in the target binding pocket. The closest commercially available analogs differ specifically at this terminus: [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-58-0) bears an unsubstituted urea; 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea (CAS 894017-21-1) uses a 4-sulfamoylphenyl terminus; and 1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea incorporates a pyridin-2-ylmethyl substituent with an additional methylene spacer. These structural variations are predicted to alter hydrogen-bonding capacity, basicity (pKa of pyridine nitrogen), lipophilicity, and metabolic stability [1][2]. Direct comparative potency or selectivity data are not publicly available, but the heteroaryl nature of the 4-methylpyridin-2-yl group represents a non-trivial pharmacophoric distinction from simple phenyl, benzyl, or aliphatic urea termini.

Structure-activity relationship Urea pharmacophore Heteroaryl substitution

Pyrrolidinone Core with 4-Ethoxyphenyl N-Substitution: A Conserved Scaffold Across Bioactive Analogs

The 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl scaffold is conserved across multiple bioactive urea derivatives cataloged in PubChem and commercial screening libraries. This scaffold has been associated with diverse pharmacological activities including SIRT2 inhibition, neuroprotection, and cannabinoid receptor modulation, depending on the terminal urea substituent [1]. The ethoxy substituent on the phenyl ring modulates electron density and lipophilicity relative to unsubstituted phenyl or methoxy variants. The pyrrolidinone carbonyl at position 5 provides a hydrogen-bond acceptor site that is geometrically fixed relative to the 3-position urea attachment point. This rigid spatial relationship between the pyrrolidinone carbonyl and the urea NH is a key determinant of target binding geometry and distinguishes this scaffold from more flexible amino-pyrrolidine or pyrrolidine-alkyl urea analogs.

Pyrrolidinone pharmacophore Ethoxyphenyl substitution Scaffold conservation

Physicochemical Profile and Drug-Likeness Parameters vs. In-Class Analogs

Based on its calculated and reported properties (MW 354.4, C₁₉H₂₂N₄O₃, 4 H-bond donors, 4 H-bond acceptors), CAS 891102-82-2 complies with Lipinski's Rule of Five and falls within favorable drug-like chemical space [1]. Compared with the simpler [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-58-0; MW 263.3, C₁₃H₁₇N₃O₃), the target compound has higher molecular weight and increased polar surface area due to the 4-methylpyridin-2-yl group, which may influence permeability, solubility, and metabolic stability. Relative to the sulfamoylphenyl analog (CAS 894017-21-1; MW ~418), the target compound is lighter and lacks the strongly polar sulfonamide group. These differences in bulk physicochemical properties are relevant to formulation, DMPK profiling, and assay compatibility.

Physicochemical properties Drug-likeness Lipinski parameters

Recommended Research Application Scenarios for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (CAS 891102-82-2)


SIRT2-Focused Epigenetic Probe Development and SAR Expansion

Given the vendor-reported SIRT2 IC₅₀ of 8.6 μM, this compound may serve as a starting point for structure-activity relationship campaigns targeting human sirtuin deacetylases [1]. Its 4-methylpyridin-2-yl urea terminus provides a heteroaryl pharmacophore distinct from the benzamide, thioamide, and simple phenylurea SIRT2 inhibitor chemotypes more commonly reported in the literature. Researchers should independently verify the SIRT2 IC₅₀ and profile against SIRT1, SIRT3, and SIRT5 to establish isoform selectivity before committing to large-scale procurement.

Comparative Chemogenomic Profiling of Pyrrolidinyl Urea Derivatives

CAS 891102-82-2 represents one member of a larger pyrrolidinyl phenylurea chemical series. Its procurement alongside structurally defined comparators—such as the unsubstituted urea analog (CAS 894019-58-0), the sulfamoylphenyl analog (CAS 894017-21-1), and the pyridin-2-ylmethyl analog—enables systematic profiling across a panel of epigenetic eraser proteins (sirtuins, HDACs) or other targets where urea-based inhibitors have shown activity [1]. This comparative approach can map the contribution of the 4-methylpyridin-2-yl group to target selectivity and potency.

Chemical Biology Tool Compound for Pyridine-Containing Urea Pharmacophore Studies

The 4-methylpyridin-2-yl urea moiety is a less common pharmacophoric element in probe compound libraries compared to phenylurea or pyridylurea variants. This compound can serve as a tool molecule for investigating the binding mode of 2-aminopyridine-containing ureas to metalloenzymes, kinases, or epigenetic reader domains, leveraging the pyridine nitrogen's metal-coordination and hydrogen-bonding capabilities [1]. Structural studies (X-ray co-crystallography, NMR) with target proteins would be valuable to establish the precise binding interactions.

In Silico Screening and Docking Benchmarking

With a well-defined 3D structure (PubChem CID 16819839) and moderate molecular complexity, this compound is suitable for use as a query molecule in virtual screening campaigns or as a benchmarking ligand for docking algorithms targeting sirtuin deacetylase pockets [1]. Its conformational rigidity (pyrrolidinone ring) combined with the rotatable urea linkage and ethoxy group provides a balanced test case for evaluating scoring function performance.

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